Thermal Decomposition Kinetics: Nitro Analog Exhibits 4.8x Higher Pre-Exponential Factor Than Chloro Analog
Gas-phase thermal decomposition of 2-(4-nitrophenoxy)propanoic acid proceeds with a first-order rate constant defined by the Arrhenius expression [1]. Direct comparison with the 4-chloro analog reveals a significantly higher pre-exponential factor (A) for the nitro compound, indicating a more facile transition state and higher entropy of activation for the decomposition pathway [1].
| Evidence Dimension | Thermal decomposition Arrhenius pre-exponential factor (A) and activation energy (Ea) |
|---|---|
| Target Compound Data | A = 5.01 × 10^13 s^-1 (±1.67 × 10^13); Ea = 175.5 kJ/mol (±1.5) |
| Comparator Or Baseline | 2-(4-chlorophenoxy)propanoic acid: A = 1.05 × 10^13 s^-1; Ea = 168.0 kJ/mol |
| Quantified Difference | Pre-exponential factor is 4.8x higher for the nitro analog; activation energy is 7.5 kJ/mol higher |
| Conditions | Gas-phase thermal decomposition; Temperature range: 514–564 K for nitro compound, 518–566 K for chloro compound |
Why This Matters
This difference informs storage and handling requirements, particularly for applications involving elevated temperatures or thermal processing steps.
- [1] NIST Chemical Kinetics Database. Rate constant values calculated from the Arrhenius expression: 2-(4-nitrophenoxy)propanoic acid and 2-(4-chlorophenoxy)propanoic acid. Data derived from 2000ALA/KAU499-504. View Source
